molecular formula C17H19ClN2O B1305437 2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone CAS No. 28742-49-6

2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone

Número de catálogo: B1305437
Número CAS: 28742-49-6
Peso molecular: 302.8 g/mol
Clave InChI: GFAMGQKPRPMKPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone is a useful research compound. Its molecular formula is C17H19ClN2O and its molecular weight is 302.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone (CAS No. 28742-49-6) is a heterocyclic compound with potential biological activities. Its unique structure comprises a chlorinated ethanone group and a complex pyrazino-carbazole moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C17H19ClN2O. Key physical properties include:

PropertyValue
Molecular Weight302.799 g/mol
Density1.37 g/cm³
Boiling Point534.7 °C at 760 mmHg
Flash Point277.2 °C
LogP3.346

These properties suggest that the compound has moderate lipophilicity and stability under standard conditions.

Anticancer Activity

The potential anticancer properties of similar nitrogen-containing heterocycles have been documented extensively. Compounds with pyrazino and carbazole moieties have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival . While direct studies on this specific compound are scarce, its structural characteristics suggest potential efficacy in cancer treatment.

Neuropharmacological Effects

Compounds derived from carbazole structures have been investigated for neuropharmacological effects such as anxiolytic and antidepressant activities. The presence of the pyrazino group may enhance interactions with neurotransmitter systems . Although specific data for this compound is not available, the pharmacological profiles of related compounds indicate a promising avenue for further exploration.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Evaluation : A study on piperidine derivatives showed that certain substitutions enhanced antibacterial activity significantly compared to standard antibiotics .
  • Anticancer Research : Investigations into triazole derivatives highlighted their chemopreventive properties against various cancer types through mechanisms involving oxidative stress modulation .
  • Neuropharmacology : Research on carbazole derivatives indicated their potential as anxiolytics by interacting with GABAergic systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents. Research indicates that derivatives of carbazole compounds often exhibit biological activity, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of carbazole and their effects on cancer cell lines. The findings suggested that compounds with similar structures to 2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone showed promising cytotoxic effects against various cancer types .

Neuropharmacology

The compound's potential as a neuroprotective agent has been examined due to its ability to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research highlighted in Neuroscience Letters indicated that compounds with a similar scaffold demonstrated neuroprotective effects in models of neurodegeneration. The study suggests that this compound could be explored further for treating neurodegenerative diseases like Alzheimer’s .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics

A recent investigation published in Advanced Materials examined the use of carbazole-based compounds in organic light-emitting diodes (OLEDs). The study found that incorporating similar structures improved the efficiency and stability of the devices .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer propertiesJournal of Medicinal Chemistry
NeuropharmacologyNeuroprotective effectsNeuroscience Letters
Material ScienceEnhanced performance in OLEDsAdvanced Materials

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone, and how do reaction conditions impact yield and purity?

Answer:
The synthesis typically involves multi-step strategies, including:

  • Condensation-Cyclization Sequences : For example, condensation of diamines with ketones followed by cyclization under basic conditions (e.g., KOH/EtOH) to form the pyrazino-carbazole core .
  • Chlorination : Introduction of the chloroacetyl group via nucleophilic substitution using chloroacetyl chloride in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
    Critical Factors :
  • Temperature Control : Cyclization steps require reflux (70–80°C) to ensure ring closure without decomposition .
  • Catalyst Selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve regioselectivity and reduce side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (aqueous ethanol) isolates the product with >95% purity .

Q. How can structural ambiguities in this compound be resolved using complementary spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopic Integration :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~200 ppm) .
    • IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and ring conformations using SHELXL for refinement. For example, the pyrazino-carbazole system often adopts a boat conformation, verified by torsion angles and hydrogen-bonding networks .
    Data Reconciliation : Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from conformational flexibility. Molecular dynamics simulations (e.g., Gaussian09) can model solution-phase behavior .

Q. What advanced strategies address low yields in regioselective functionalization of the pyrazino-carbazole core?

Answer:

  • Directed Metalation : Use directing groups (e.g., -OMe or -NH₂) to guide palladium-catalyzed C-H activation at specific positions .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 min at 150°C vs. 12 h reflux) to minimize decomposition and improve regioselectivity .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) during chlorination to prevent over-functionalization .

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (e.g., D2R) based on structural analogs with piperazine moieties showing neurotropic activity .
  • QSAR Models : Train models on datasets of carbazole derivatives to correlate substituent effects (e.g., chloroacetyl position) with IC₅₀ values for kinase inhibition .
  • ADMET Prediction : SwissADME or pkCSM tools assess blood-brain barrier permeability (e.g., logP ~3.5 optimal for CNS penetration) .

Q. What experimental and analytical approaches resolve contradictions between theoretical and observed reactivity data?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H₂O vs. D₂O) to identify rate-determining steps in hydrolysis pathways .
  • In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate formation during synthesis, validating proposed mechanisms .
  • Crystallographic Disorder Analysis : Use SHELXL’s PART instructions to model dynamic disorder in the pyrazine ring, reconciling NMR line broadening with static X-ray data .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

Answer:

  • Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during ketone formation .
  • Chiral HPLC : Use columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers (>99% ee) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Byproduct Management : Optimize quenching protocols (e.g., controlled addition to ice-water) to minimize emulsion formation during workup .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Propiedades

IUPAC Name

2-chloro-1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-11-5-6-14-13(9-11)12-3-2-4-15-17(12)20(14)8-7-19(15)16(21)10-18/h5-6,9,15H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAMGQKPRPMKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389607
Record name MLS001211906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28742-49-6
Record name MLS001211906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.